8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a xanthine-derived core structure. Key substitutions include:
- 3-Methyl group: Enhances metabolic stability by reducing oxidation susceptibility.
- 7-(2-Methoxyethyl): A moderately lipophilic ether-linked chain that balances solubility and membrane permeability.
Properties
IUPAC Name |
8-(3-ethoxypropylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O4/c1-4-23-8-5-6-15-13-16-11-10(19(13)7-9-22-3)12(20)17-14(21)18(11)2/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGULKNWNIXGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the ethoxypropyl and methoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Position 7 Modifications :
- Alkyl vs. Aromatic Groups : The target compound’s 2-methoxyethyl group offers greater solubility than 3-phenylpropyl () or benzyl () substituents, which are highly lipophilic and may limit aqueous solubility.
- Ether Linkages : The methoxyethyl chain provides metabolic stability compared to alkyne () or hydroxypropyl () groups, which are prone to oxidation or phase II metabolism.
Position 8 Modifications: Aminoalkyl Chains: The 3-ethoxypropylamino group in the target compound is less polar than 2-hydroxyethylamino () but more flexible than rigid piperidinyl () or hydrazinyl () substituents. This balance may optimize receptor binding kinetics. Lipophilicity and Receptor Affinity: highlights that lipophilic 8-substituents (e.g., propoxy, ethoxypropyl) enhance 5-HT1A and D2 receptor interactions.
Biological Activity Trends :
- Enzyme Inhibition : Compounds with bulky 8-substituents (e.g., TC227 in ) show strong enzyme inhibition, while smaller groups (e.g., hydroxyethyl in ) reduce potency.
- Metabolic Stability : Ether and ethoxy groups (target compound) resist hydrolysis better than esters or hydroxyls, as seen in ’s 3-hydroxypropyl derivative.
Data Tables
Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 1.8 | 0.12 | 351.4 |
| (R)-8-(3-Aminopiperidin-1-yl) analogue | 2.1 | 0.08 | 398.5 |
| 8-Bromo-7-butynyl derivative | 2.5 | 0.05 | 340.2 |
| TC227 | 3.2 | 0.03 | 485.6 |
Biological Activity
8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding its biological activity is essential for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex arrangement of functional groups that may influence its interaction with biological targets. The presence of the ethoxypropyl and methoxyethyl groups suggests potential lipophilicity, which can affect membrane permeability and bioavailability.
Enzyme Inhibition
Purines are known to interact with several enzymes, including kinases and phosphodiesterases. Preliminary investigations into related compounds have shown that modifications in the purine structure can enhance enzyme inhibition. The specific activity of this compound against these targets remains to be fully elucidated but warrants further exploration.
Neuroprotective Effects
Some studies have suggested that purine derivatives may exhibit neuroprotective effects by modulating adenosine receptors. These receptors play a crucial role in neuroprotection and neuroinflammation. The potential for this compound to act as an adenosine receptor modulator could open avenues for treating neurodegenerative diseases.
Case Studies
- Cell Line Studies : In vitro studies on similar purine derivatives have shown significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. These studies often utilize assays like MTT or XTT to quantify cell viability post-treatment.
- Animal Models : Animal studies involving structurally related compounds have demonstrated reduced tumor growth rates and improved survival rates in models of breast cancer and leukemia. Such findings support the hypothesis that modifications in the purine structure can enhance therapeutic outcomes.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
